Home > Products > Screening Compounds P82713 > 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N - 1330188-86-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

Catalog Number: EVT-1466405
CAS Number: 1330188-86-7
Molecular Formula: C18H13NO7
Molecular Weight: 358.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Intermediate in the preparation of labeled DL-threo-Droxidopa, an antiparkinsonian.

Overview

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound primarily used in scientific research, particularly in pharmacological studies. This compound is an analog of Droxidopa, a medication used in the treatment of neurogenic orthostatic hypotension and other conditions related to dopamine deficiency. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in metabolic studies.

Source

The compound is available from various chemical suppliers, including LGC Standards and Pharmaffiliates, which provide reference standards for research purposes. Its CAS number is 1330188-86-7, and it has a molecular weight of 358.28 g/mol .

Classification

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N falls under the category of stable isotope-labeled compounds. It is classified as a pharmaceutical intermediate due to its structural relationship with Droxidopa, which is a precursor to noradrenaline and plays a crucial role in neurotransmitter synthesis .

Synthesis Analysis

Methods

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N typically involves several steps that include:

  1. Starting Materials: Using commercially available precursors such as Droxidopa.
  2. Isotope Labeling: Incorporating carbon-13 and nitrogen-15 isotopes during the synthesis process to ensure the final product retains these labels.
  3. Reactions: Employing standard organic synthesis techniques such as acylation and reduction reactions.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is C16H13N^15O7. The structure features:

  • A benzodioxole moiety.
  • A phthalimido group.
  • Hydroxyl and amine functional groups that contribute to its biological activity.

Data

The compound's SMILES notation is OC@@Hc3ccc4OCOc4c3 . This notation illustrates the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N can participate in various chemical reactions typical for aromatic compounds:

  • Hydrolysis: In aqueous conditions, it may undergo hydrolysis due to the presence of ester or amide linkages.
  • Reduction: The compound may be reduced under specific conditions to yield derivatives with altered functional groups.

Technical Details

The reactivity profile is influenced by the electron-donating and withdrawing effects of substituents on the benzodioxole and phthalimido rings. This can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm reaction products .

Mechanism of Action

Process

In pharmacological contexts, 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N acts as a prodrug for Droxidopa. Upon administration:

  1. The compound is metabolized into Droxidopa.
  2. Droxidopa is then converted into norepinephrine via enzymatic processes.

This mechanism is crucial for its therapeutic effects in treating conditions associated with low blood pressure due to autonomic dysfunction.

Data

Research indicates that Droxidopa increases norepinephrine levels in the brain and peripheral tissues, contributing to improved blood pressure regulation and symptomatic relief in patients with neurogenic orthostatic hypotension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a neat solid or crystalline form.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under room temperature but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: 358.28 g/mol confirms its classification among pharmaceutical intermediates.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal properties and stability profiles .

Applications

Scientific Uses

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is primarily used in:

  • Pharmacokinetic Studies: To trace metabolic pathways of Droxidopa and its efficacy in clinical settings.
  • Neuroscience Research: Investigating neurotransmitter dynamics related to norepinephrine synthesis.
  • Drug Development: Serving as a reference standard for quality control in pharmaceutical formulations involving Droxidopa derivatives.

Its stable isotope labeling enhances the accuracy of analytical techniques used in drug metabolism studies and pharmacological research .

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named as (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C₂)propanoic acid, reflecting its stereochemistry and isotopic labeling [2] [3]. Key synonyms include:

  • (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-¹³C₂,¹⁵N
  • 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-¹³C₂,¹⁵N [1] [9].

These names highlight its role as a protected, isotopically labeled precursor of the antiparkinsonian agent DL-threo-Droxidopa. The rel- prefix denotes relative stereochemistry in the racemic mixture, while the isotopic notation specifies atomic enrichment positions.

Table 1: Systematic Nomenclature and Synonyms

Nomenclature TypeName
IUPAC Name(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-¹³C₂)propanoic acid
Common Synonym1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-¹³C₂,¹⁵N
Alternate Chemical Name(R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-¹³C₂,¹⁵N

Molecular Formula and Isotopic Composition Analysis

The molecular formula is C₁₆¹³C₂H₁₃¹⁵NO₇, with a precise molecular weight of 358.28 g/mol [1] [2]. Isotopic enrichment occurs at two specific positions:

  • Carbon-13 at the carboxylic acid carbon (C2) and the α-carbon adjacent to the phthalimido group [8].
  • Nitrogen-15 within the phthalimido moiety [2].

This strategic labeling results in a mass shift of +3 Da compared to the unlabeled analog (355.30 g/mol). The isotopic purity typically exceeds 99%, essential for minimizing natural abundance interference in mass spectrometry-based tracer studies [2] [8].

Table 2: Isotopic Contributions to Molecular Weight

Atom TypeCountMass Contribution (Da)Isotopic Enrichment
¹²C16192.00-
¹³C226.0099 atom% ¹³C
¹⁴N00.00-
¹⁵N115.0099 atom% ¹⁵N
H1313.10-
O7112.00-
Total-358.28-

Stereochemical Configuration: DL-threo Isomerism

The DL-threo designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers [3] [4]. The threo configuration arises from syn orientation of the benzodioxolyl and phthalimido groups across the C2-C3 bond, critical for mimicking the stereochemistry of endogenous neurotransmitters. This relative configuration is retained after deprotection to yield active Droxidopa, which clinically uses the L-threo enantiomer [4] [10]. The racemic form facilitates synthetic flexibility in isotope incorporation before enantiomeric resolution.

Functional Group Analysis: Benzodioxole and Phthalimido Moieties

Two key protecting groups dominate the structure:

  • Benzodioxole (methylenedioxy phenyl): Protects the catechol moiety (3,4-dihydroxyphenyl) of Droxidopa against oxidation during synthesis. This 5-membered ring appears as a fused ortho-disubstituted benzene system [7] [8].
  • Phthalimido: Shields the α-amino group via a cyclic imide, enhancing stability and crystallinity. It introduces electron-withdrawing properties, influencing acidity (pKa ~5–6 for imide protons) and spectroscopic behavior [2] [10].

These groups are cleavable under reductive (benzyl ethers) or hydrolytic (phthalimide) conditions to unmask the active Droxidopa molecule. The isotopic labels reside in fragments stable to deprotection conditions [8] [10].

Spectroscopic Characterization (NMR, IR, MS)

While experimental spectra are not fully detailed in the sources, key features can be predicted:

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 359.28, with diagnostic fragment ions at m/z 312 (loss of COOH), 187 (benzodioxolyl fragment), and 160 (phthalimide-¹⁵N⁺). The ¹³C/¹⁵N labeling shifts fragment masses by +1–3 Da versus unlabeled analogs [8] [9].
  • NMR: ¹³C NMR reveals enriched carbons at δ ~170 (C=O, carboxylic acid) and δ ~55 (α-C) with characteristic ¹³C-¹³C coupling (~35–55 Hz). ¹⁵N NMR shows a resonance near δ -265 for the phthalimido nitrogen [2].
  • IR Spectroscopy: Strong bands at ~1770 cm⁻¹ (phthalimido C=O asymmetric stretch), ~1720 cm⁻¹ (carboxylic acid C=O), and ~930 cm⁻¹ (benzodioxole C-O-C) [9].

Table 3: Predicted Spectroscopic Signatures

TechniqueKey SignalsFunctional Group Assignment
MS (ESI+)m/z 359.28[M+H]⁺ (base peak)
m/z 312[M+H-COOH]⁺
¹³C NMRδ ~170¹³C-carboxylic acid carbon
δ ~55α-¹³C adjacent to phthalimido
¹⁵N NMRδ -265Phthalimido-¹⁵N
IR1770 cm⁻¹Phthalimido carbonyl (asymmetric)
1720 cm⁻¹Carboxylic acid carbonyl

Properties

CAS Number

1330188-86-7

Product Name

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

IUPAC Name

(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid

Molecular Formula

C18H13NO7

Molecular Weight

358.28

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1

InChI Key

ZMFOCUAXRJOPCJ-YDIIICFQSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O

Synonyms

(R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-13C2,15N;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.